molecular formula C13H15NO3S B2525163 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1421498-29-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2525163
M. Wt: 265.33
InChI Key: LQCDCLMYCWNKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Preferences of Arylamides

The study of conformational preferences in furan- and thiophene-based arylamides is crucial for understanding their role as foldamer building blocks. The research demonstrates that despite the non-optimal S(5)-type hydrogen bond geometry, N-methylfuran-2-carboxamide retains a significant portion of the hydrogen-bonded conformation, even in polar protic solvents. This behavior aligns with quantum mechanical torsional energy profiles. The study also highlights the impact of intramolecular hydrogen bonding, geometrical patterns, and solvent polarity on arylamide conformations. The conformational rigidity of these compounds is essential for predicting foldamer structures, which is further validated by re-parameterization of force field parameters based on quantum mechanical potential energy profiles and experimental data in solution .

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes with Co(II), Ni(II), and Cu(II) have been explored. The ligand coordinates with metal ions as a bidentate, forming neutral complexes. The study includes elemental analysis, FT-IR, NMR, HR-MS, and single crystal X-ray diffraction techniques. The thermal decomposition of these complexes has been investigated, and their antioxidant and antitumor activities have been assessed, showing potential in MCF-7 breast cancer cells .

Anti-Bacterial Activities of Furan-2-carboxamides

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues via Suzuki-Miyaura cross-coupling has been reported. These compounds exhibit significant in vitro anti-bacterial activities against drug-resistant bacteria, with the molecule showing the most effective activity. Computational docking studies and molecular dynamics simulations validate the active site and molecular interaction stability, highlighting the potential of these compounds as antibacterial agents .

Tyrosinase Inhibitors and Free Radical Scavenging

New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives have been synthesized using ultrasound irradiation, which serves as an efficient and environmentally friendly method. These compounds are potent tyrosinase inhibitors with lower IC50 values than the standard kojic acid. The mechanism of inhibition is non-competitive, forming an enzyme-inhibitor complex. Additionally, these compounds exhibit DPPH free radical scavenging ability, with in vitro and in silico analyses providing coherent results .

Antimicrobial Activity of Schiff Bases

The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction has been described. The resulting compound was further reacted with various substituted aryl aldehydes to yield new Schiff bases. These compounds were characterized by IR, NMR, and mass spectral data and screened for antimicrobial activity, contributing to the understanding of their potential as antimicrobial agents .

Scientific Research Applications

Materials Science and Solar Cell Applications

One study explores the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells (DSSCs). These compounds, including ones structurally related to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide, have been found to significantly enhance the solar energy-to-electricity conversion efficiency. The introduction of furan linkers resulted in a notable improvement in device performance, demonstrating the potential of furan derivatives in the development of high-efficiency DSSCs (Se Hun Kim et al., 2011).

Pharmaceutical Applications and Biological Activity

Another area of research focuses on the synthesis and biological evaluation of compounds related to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide. For instance, studies on furan-3-carboxamides have shown promising antimicrobial activity against various microorganisms, highlighting the potential of furan derivatives in the development of new antimicrobial agents (N. Zanatta et al., 2007). Additionally, furan and thiophene derivatives are investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator agents, further underscoring the therapeutic potential of these compounds (Sandra M. Bonilla-Castañeda et al., 2022).

Organic Synthesis and Chemical Transformations

Research on the chemical transformations and synthetic applications of furan and thiophene derivatives provides valuable insights into the versatility of these compounds in organic synthesis. Studies have explored various synthetic approaches to create enaminones and other derivatives, demonstrating the utility of furan and thiophene moieties in the development of novel organic compounds with potential applications in materials science, pharmaceuticals, and as intermediates in complex organic syntheses (E. Stepanova et al., 2020).

Safety And Hazards

The compound may cause skin and eye irritation. Proper protective measures should be taken during handling.

  • Future Directions

    Research on the compound’s biological activities, toxicity, and potential therapeutic applications should continue.



    properties

    IUPAC Name

    N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H15NO3S/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LQCDCLMYCWNKBT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CSC(=C1)C(=O)NCCC(C2=CC=CO2)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H15NO3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    265.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.